3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide
CAS No.:
Cat. No.: VC15713674
Molecular Formula: C16H14Cl4N4OS
Molecular Weight: 452.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14Cl4N4OS |
|---|---|
| Molecular Weight | 452.2 g/mol |
| IUPAC Name | 3-methyl-N-[2,2,2-trichloro-1-[(5-chloropyridin-2-yl)carbamothioylamino]ethyl]benzamide |
| Standard InChI | InChI=1S/C16H14Cl4N4OS/c1-9-3-2-4-10(7-9)13(25)23-14(16(18,19)20)24-15(26)22-12-6-5-11(17)8-21-12/h2-8,14H,1H3,(H,23,25)(H2,21,22,24,26) |
| Standard InChI Key | PBZJLVPENCLOTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=NC=C(C=C2)Cl |
Introduction
The compound "3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide" is a complex organic molecule characterized by multiple functional groups:
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Aromatic benzamide core: Provides structural rigidity and potential binding sites for biological targets.
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Trichloromethyl group: Contributes to its hydrophobicity and may influence its reactivity.
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Chloropyridinyl moiety: Often associated with bioactivity in pesticides or pharmaceuticals.
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Carbamothioyl group: Suggests potential interactions with proteins or enzymes through hydrogen bonding or sulfur-based interactions.
Potential Applications
Based on its structure, this compound might be explored in the following areas:
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Pharmaceuticals: The presence of benzamide and pyridine derivatives suggests potential as an inhibitor for enzymes or receptors.
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Agriculture: The chlorinated groups and pyridine ring are common in insecticides or herbicides.
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Material Science: The compound may exhibit unique properties due to its trichloromethyl group.
Synthesis Pathway (Hypothetical)
A synthetic route might involve:
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Formation of the benzamide core: Reaction of 3-methylbenzoic acid with an amine derivative.
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Introduction of the trichloromethyl group: Chlorination using reagents like carbon tetrachloride and chlorine gas.
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Attachment of the pyridine moiety: Coupling via carbamothioyl intermediates using thiourea derivatives.
Analytical Methods
To confirm its structure and purity:
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NMR Spectroscopy: For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared (IR) Spectroscopy: To detect functional groups like amides and thiocarbonyls.
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X-ray Crystallography: For detailed structural analysis.
Biological Activity (Hypothetical)
Given the structural features:
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It may act as an enzyme inhibitor due to its aromatic and carbamothioyl groups.
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Chlorinated compounds often exhibit antimicrobial or pesticidal properties.
Safety and Environmental Impact
Chlorinated organic compounds can persist in the environment and may pose risks of bioaccumulation. Proper assessment through toxicity studies is essential.
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